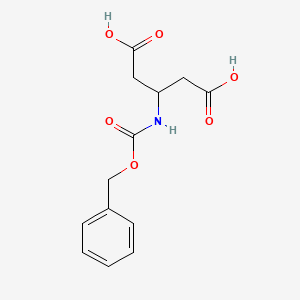

Benzyloxycarbonyl-3-aminoglutaric acid

Description

Benzyloxycarbonyl-3-aminoglutaric acid is a chemical compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)6-10(7-12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMZPOXNHDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonyl-3-aminoglutaric acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This protection is achieved through the reaction of 3-aminoglutaric acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonyl-3-aminoglutaric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include:

- Oxo derivatives from oxidation.

- Free amino derivatives from reduction.

- Various substituted derivatives from substitution reactions .

Scientific Research Applications

Drug Delivery Systems

Bioreducible Block Copolymers : Benzyloxycarbonyl-3-aminoglutaric acid is utilized in synthesizing bioreducible block copolymers that combine poly(ethylene glycol) with poly(γ-benzyl L-glutamate). These copolymers are designed for intracellular drug delivery, leveraging their ability to degrade in response to the reducing environment inside cells, thus releasing therapeutic agents effectively .

Magnetic Resonance Imaging (MRI) Systems : The compound is also involved in the creation of biodegradable poly(L-glutamic acid)-b-polylactide systems that are visible under MRI. This application is particularly significant for tracking drug delivery and monitoring therapeutic responses in clinical settings .

Enzyme Inhibition

This compound has shown potential as a dual metalloprotease inhibitor. Research indicates that its derivatives can selectively inhibit specific metalloproteases, which are crucial in various physiological processes and disease states, including cancer metastasis and tissue remodeling . The effectiveness of these inhibitors is enhanced by the structural characteristics imparted by the benzyloxycarbonyl group, which aids in binding affinity and specificity.

Synthesis of Peptides and Amino Acids

Optically Active Amino Acids : The compound serves as a precursor for synthesizing optically active β-(S)-aminoglutaric acid monoalkyl esters through enzymatic processes. This method involves the selective hydrolysis of ester groups using microbial enzymes, which allows for the production of enantiomerically pure compounds essential for pharmaceutical applications .

Peptidomimetics : In peptide synthesis, this compound can be incorporated into peptidomimetics that exhibit enhanced stability against proteolytic degradation. Such compounds are promising candidates for drug development, particularly for oral bioavailability due to their resistance to enzymatic breakdown .

Case Study 1: Synthesis of Biodegradable Polymers

A study demonstrated the synthesis of a pH and temperature-responsive diblock copolymer using this compound. The polymer exhibited controlled drug release characteristics under varying physiological conditions, highlighting its potential for targeted therapy applications .

Case Study 2: Enzyme Inhibition Efficacy

Research on metalloprotease inhibitors derived from this compound showed significant inhibition rates against specific proteases implicated in cancer progression. The study emphasized the importance of structural modifications in enhancing inhibitor potency and selectivity .

Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Bioreducible polymers for intracellular delivery | Effective release profiles under reducing conditions |

| Enzyme Inhibition | Dual metalloprotease inhibitors | High selectivity and potency against target enzymes |

| Peptide Synthesis | Building blocks for optically active amino acids | Successful production of enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-3-aminoglutaric acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protective group, allowing selective reactions to occur at other functional sites. This selective protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .

Comparison with Similar Compounds

Similar Compounds

- Benzyloxycarbonyl-2-aminoglutaric acid

- Benzyloxycarbonyl-4-aminoglutaric acid

- Benzyloxycarbonyl-3-aminopentanoic acid

Uniqueness

Benzyloxycarbonyl-3-aminoglutaric acid is unique due to its specific structural configuration, which allows for selective protection and deprotection of the amino group. This selectivity is advantageous in synthetic chemistry, where precise control over reaction pathways is essential .

Biological Activity

Benzyloxycarbonyl-3-aminoglutaric acid (Z-3-AG) is a derivative of glutamic acid, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of Z-3-AG, including its mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

Z-3-AG is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of 3-aminoglutaric acid. This modification enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 265.28 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Approximately 120 °C |

The biological activities of Z-3-AG can be attributed to its interaction with various biological targets:

- Glutamate Receptors : Z-3-AG functions as an agonist for certain subtypes of glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Its ability to modulate these receptors can influence neurological processes and has implications for neurodegenerative diseases .

- Enzyme Inhibition : Research indicates that Z-3-AG may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders. For instance, it has been shown to inhibit carboxypeptidase A, an enzyme that regulates peptide metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of Z-3-AG, demonstrating its potential in various applications:

- Neuroprotective Effects : A study published in Journal of Biological Chemistry explored the neuroprotective effects of Z-3-AG on neuronal cells exposed to excitotoxic conditions. The results indicated that Z-3-AG significantly reduced cell death by modulating glutamate receptor activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of Z-3-AG derivatives. The study found that certain modifications to the compound enhanced its antibacterial activity against Gram-positive bacteria, indicating its potential as a scaffold for developing new antimicrobial agents .

Therapeutic Implications

The diverse biological activities of Z-3-AG position it as a promising candidate for drug development:

- Neurological Disorders : Given its role in modulating glutamate receptors, Z-3-AG could be beneficial for conditions characterized by excitotoxicity, including stroke and neurodegeneration.

- Cancer Therapy : The inhibitory effects on specific enzymes suggest potential applications in cancer treatment by disrupting metabolic pathways that support tumor growth.

- Antimicrobial Applications : The compound's antimicrobial properties open avenues for developing new treatments against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.